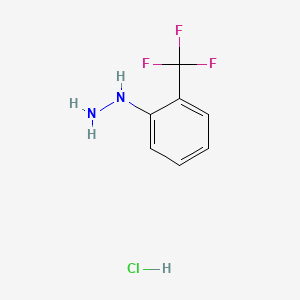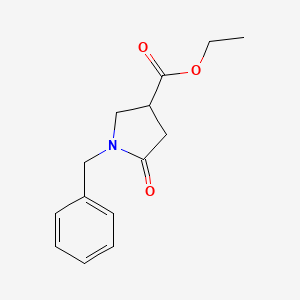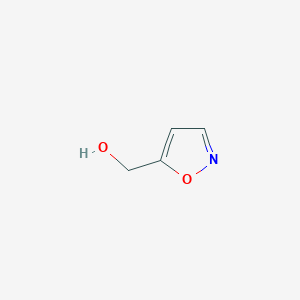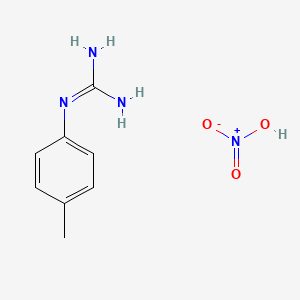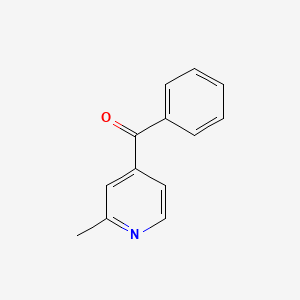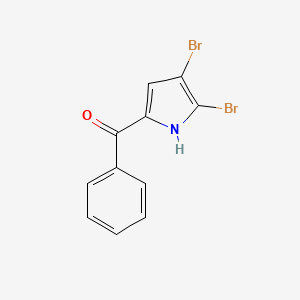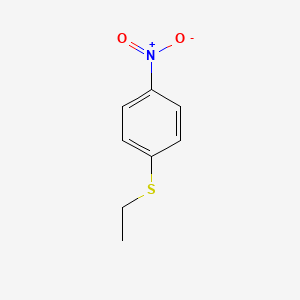
1-(Ethylthio)-4-nitrobenzene
Übersicht
Beschreibung
1-(Ethylthio)-4-nitrobenzene is an organic compound made up of an ethylthio substituent attached to the 4-position of a nitrobenzene molecule. It is a colourless, volatile liquid with a pungent odour. The compound is used in a variety of scientific research applications and is known for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Electroreduction Characteristics
A study by Chen Song (2005) on the electroreduction characteristics of 1-ethyl-4-nitro-benzene, a closely related compound, utilized techniques like cyclovoltammetry and chronocoulometry. The research found that its peak potential is more negative than nitrobenzene, indicating diffusion as the controlling step of reduction. This study provides insights into the electrochemical behavior of nitrobenzene derivatives (Chen Song, 2005).
Ultrasound-Assisted Synthesis
Harikumar and Rajendran (2014) explored the preparation of 1-butoxy-4-nitrobenzene using ultrasound-assisted organic solvent conditions. This method involved a multi-site phase-transfer catalyst, showing enhanced reaction rates under ultrasonic irradiation compared to traditional methods, suggesting a potential pathway for synthesizing nitroaromatic ethers (Harikumar & Rajendran, 2014).
Hydrogenation Studies
Research by Visentin et al. (2006) on the hydrogenation of nitro compounds over a Pd/carbon catalyst highlighted a comprehensive analytical approach using calorimetry, FT-IR, and gas-uptake measurements. This method allowed for detailed kinetic and mechanistic studies of nitro compound reduction, contributing to our understanding of hydrogenation processes (Visentin et al., 2006).
Antibacterial Studies
A study on the synthesis and antibacterial activity of bisthiourea ligands by Halim et al. (2012) showed that derivatives of 4-nitrobenzene possess significant efficacy against both Gram-positive and Gram-negative bacteria. This research opens the door to potential applications of 4-nitrobenzene derivatives in the development of new antibacterial agents (Halim et al., 2012).
Electrochemical Reduction
Wang et al. (2007) investigated the ethoxylation of p-chloronitrobenzene under ultrasound irradiation, using phase-transfer catalysts. This study contributes to our understanding of the kinetics of nucleophilic substitution reactions and the role of ultrasound in enhancing chemical processes (Wang & Rajendran, 2007).
Eigenschaften
IUPAC Name |
1-ethylsulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZUBAOBGOBJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10488618 | |
| Record name | 1-(Ethylsulfanyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10488618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylthio)-4-nitrobenzene | |
CAS RN |
7205-60-9 | |
| Record name | 1-(Ethylsulfanyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10488618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

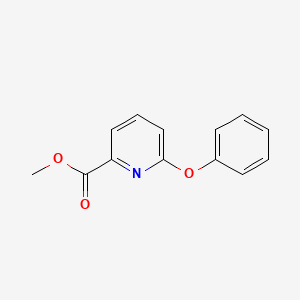

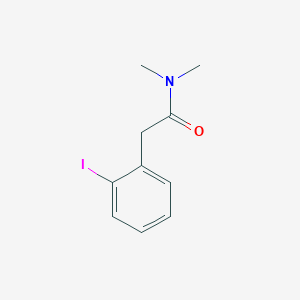
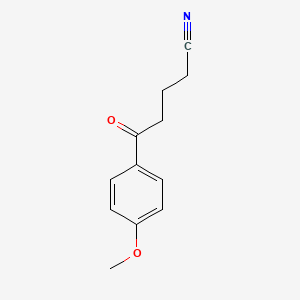
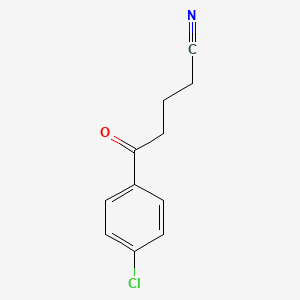
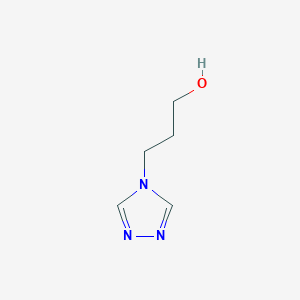
![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)
